3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-fluoro-5H-pyrazolo[4,3-c]quinoline
Description
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Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-fluoropyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O2/c25-16-4-1-14(2-5-16)11-29-12-19-23(15-3-8-21-22(9-15)31-13-30-21)27-28-24(19)18-10-17(26)6-7-20(18)29/h1-10,12H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQUBVEGAKJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=C4C=C(C=C5)F)CC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-fluoro-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazoloquinoline core with a benzodioxole substituent and a chlorophenyl group. The molecular formula is , and it possesses a molecular weight of approximately 360.77 g/mol. The presence of fluorine and chlorine atoms in its structure may enhance its lipophilicity and biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Certain derivatives of pyrazoloquinoline have shown promise as anticancer agents by inducing apoptosis in cancer cells. For instance, studies have demonstrated that modifications in the pyrazoloquinoline structure can lead to selective cytotoxicity against various cancer cell lines while sparing normal cells .
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Compounds with benzodioxole and pyrazoloquinoline moieties have been reported to exhibit antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria, as well as certain fungi .
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro, indicating potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or inflammation.
- Induction of Apoptosis : By triggering apoptotic pathways, it may selectively kill cancer cells while leaving normal cells unharmed.
- Antimicrobial Mechanisms : Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could explain its antimicrobial properties.
Case Studies
Several studies have focused on related compounds that provide insights into the biological activities expected from this compound:
- Anticancer Studies : A study involving pyrazoloquinoline derivatives showed that modifications led to significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM. The structure–activity relationship (SAR) indicated that electron-withdrawing groups enhanced potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 15 |
| Derivative B | MDA-MB-231 | 20 |
| Target Compound | MCF-7 | TBD |
- Antimicrobial Activity : Another study evaluated the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited MIC values below 50 µg/mL against these pathogens .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative C | S. aureus | 40 |
| Derivative D | E. coli | 30 |
| Target Compound | S. aureus | TBD |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that compounds similar to pyrazoloquinolines exhibit significant antimicrobial properties. For instance, derivatives with electron-withdrawing groups have shown enhanced activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that the compound may possess similar antimicrobial effects due to its structural characteristics, particularly its heterocyclic framework .
Anticancer Potential : Pyrazoloquinolines have been investigated for their anticancer properties. The compound's ability to interact with key biological targets involved in cancer cell proliferation and survival pathways could make it a candidate for further studies aimed at developing novel anticancer therapies. The presence of the benzodioxole moiety may enhance its bioactivity by improving solubility and cellular uptake .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazoloquinoline core can lead to different biological activities. For example, modifications to the chlorophenyl group or the introduction of additional functional groups can affect the compound's potency and selectivity against specific targets .
Synthesis and Characterization
The synthesis of pyrazoloquinoline derivatives typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. Detailed characterization is essential for establishing a reliable foundation for subsequent biological testing .
Case Study 1: Antimicrobial Screening
A study evaluated various pyrazoloquinoline derivatives for their antimicrobial activity against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on similar pyrazoloquinoline compounds demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the core structure could enhance efficacy. The incorporation of electron-donating or withdrawing groups was found to influence the overall activity, providing insights into how structural changes can optimize therapeutic outcomes .
Q & A
Q. What established synthetic methodologies are used for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including Suzuki–Miyaura coupling for forming carbon-carbon bonds between the benzodioxole and pyrazoloquinoline cores . Key steps include:
- Intermediate formation : Condensation of hydrazine derivatives with substituted aldehydes/ketones.
- Cyclization : Acid- or base-catalyzed ring closure to form the pyrazoloquinoline scaffold.
- Functionalization : Introduction of the 4-chlorophenylmethyl group via alkylation or nucleophilic substitution.
Optimization focuses on catalyst selection (e.g., palladium for coupling reactions), solvent polarity , and temperature control to maximize yield (typically 60-85%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and monitors reaction progress .
- X-ray Diffraction : Resolves crystal structure and intermolecular interactions (e.g., π-π stacking) .
Q. What initial biological screening approaches are recommended?
- Enzyme inhibition assays : Test activity against kinases or inflammatory targets (e.g., COX-2) using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial susceptibility testing : Employ broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate substituent effects?
SAR studies involve synthesizing analogs with modified substituents (e.g., replacing benzodioxole with methoxyphenyl) and comparing biological activity:
| Substituent Modification | Observed Effect (vs. Parent Compound) | Reference |
|---|---|---|
| Benzodioxole → Methoxyphenyl | Reduced anti-inflammatory activity | |
| 4-Chlorophenyl → Fluorophenyl | Enhanced cytotoxicity (IC₅₀ ↓ 40%) | |
| Fluoro at C8 → Hydrogen | Loss of kinase inhibition | |
| Methodology includes dose-response curves and molecular docking to correlate structural features with target binding . |
Q. What mechanistic insights guide the synthesis of the pyrazoloquinoline core?
- Cyclization mechanism : Acid-catalyzed intramolecular nucleophilic attack forms the pyrazolo ring, confirmed by isotopic labeling (¹⁵N tracing) .
- Coupling reactions : DFT calculations predict regioselectivity in Suzuki–Miyaura steps, favoring C3 bond formation .
- By-product analysis : TLC and GC-MS identify intermediates, enabling pathway optimization .
Q. How does crystallography resolve structural ambiguities?
- Single-crystal X-ray diffraction reveals:
- Torsional angles : Benzodioxole dihedral angle = 12.5°, indicating planarity with the quinoline ring .
- Intermolecular interactions : Halogen bonding between Cl (4-chlorophenyl) and adjacent N atoms stabilizes the crystal lattice .
- Hirshfeld surface analysis : Quantifies hydrogen-bonding contributions (e.g., C–H···O interactions from benzodioxole) .
Q. How to address contradictions in reported biological activity data?
Discrepancies (e.g., varying IC₅₀ values) arise from:
- Assay conditions : Differences in pH, serum concentration, or incubation time .
- Cell line variability : Genetic heterogeneity in cancer models affects drug response .
- Compound purity : HPLC-grade (>98%) vs. crude samples alter potency .
Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity via orthogonal methods (NMR + HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
